magnesium;oxolane;dibromide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

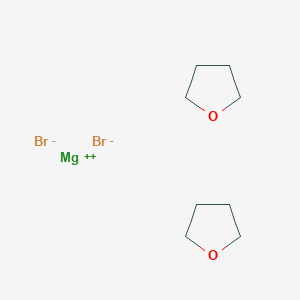

Magnesium;oxolane;dibromide is a chemical compound that consists of magnesium, oxolane (tetrahydrofuran), and dibromide. This compound is often used in organic synthesis and various chemical reactions due to its unique properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Magnesium;oxolane;dibromide can be synthesized through the reaction of magnesium with oxolane and dibromine. The reaction typically involves the use of anhydrous conditions to prevent the hydrolysis of the compound. The reaction is carried out in a solvent such as tetrahydrofuran (THF) to stabilize the intermediate products and facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound involves the use of high-purity magnesium and dibromine. The reaction is conducted in large reactors under controlled temperature and pressure conditions to ensure high yield and purity of the final product. The use of automated systems and continuous monitoring helps in maintaining the consistency and quality of the compound.

Chemical Reactions Analysis

Types of Reactions

Magnesium;oxolane;dibromide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form magnesium oxide and other by-products.

Reduction: It can act as a reducing agent in certain reactions, converting other compounds to their reduced forms.

Substitution: The dibromide group can be substituted with other functional groups in the presence of suitable reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

Substitution: Reagents like sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu) are often employed.

Major Products Formed

Oxidation: Magnesium oxide (MgO) and other oxidized products.

Reduction: Reduced forms of the reactants.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Magnesium;oxolane;dibromide has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Employed in the synthesis of biologically active compounds.

Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.

Industry: Applied in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of magnesium;oxolane;dibromide involves its ability to donate electrons and participate in various chemical reactions. The magnesium atom acts as a Lewis acid, facilitating the formation of new bonds and the stabilization of reaction intermediates. The oxolane ring provides a stable environment for the reaction, while the dibromide group can undergo substitution or elimination reactions.

Comparison with Similar Compounds

Similar Compounds

Magnesium dibromide: Similar in terms of the presence of magnesium and bromide, but lacks the oxolane ring.

Magnesium oxide: Shares the magnesium component but differs significantly in reactivity and applications.

Magnesium sulfate: Contains magnesium but has different chemical properties and uses.

Uniqueness

Magnesium;oxolane;dibromide is unique due to the presence of the oxolane ring, which provides stability and enhances its reactivity in organic synthesis. This makes it a valuable reagent in various chemical reactions and industrial applications.

Biological Activity

Magnesium oxolane dibromide, a compound comprising magnesium, oxolane (tetrahydrofuran), and bromine, has garnered attention for its potential biological activities. This article delves into the biological properties of this compound, highlighting its mechanisms of action, effects on various biological systems, and relevant research findings.

Magnesium oxolane dibromide can be represented by the formula Mg C4H8Br2). The presence of magnesium ions is crucial for its biological activity, as magnesium plays a vital role in numerous biochemical processes. The oxolane moiety contributes to the compound's solubility and reactivity, making it suitable for various applications in organic synthesis and medicinal chemistry.

Biological Activity

Mechanisms of Action:

- Enzyme Activation: Magnesium ions are known to activate various enzymes that are essential for metabolic processes. They play a role in stabilizing ATP and are involved in over 300 enzymatic reactions, including those related to DNA synthesis and repair.

- Cell Membrane Stabilization: Magnesium contributes to the structural integrity of cell membranes, influencing cellular signaling pathways and ion transport mechanisms.

Antimicrobial Effects:

Research indicates that magnesium compounds exhibit antimicrobial properties. For instance, magnesium oxide has been studied for its ability to enhance cell viability and act as an antibacterial agent, suggesting that magnesium oxolane dibromide may share similar properties due to its magnesium content .

Case Studies

-

Antibacterial Activity:

A study investigated the antibacterial effects of magnesium-based compounds against various pathogens. The results demonstrated that magnesium ions released from these compounds inhibited bacterial growth effectively . This suggests that magnesium oxolane dibromide could be a potential candidate for developing antimicrobial agents. -

Cell Viability Studies:

In vitro studies have shown that magnesium compounds can improve the survival rates of cells under stress conditions. For example, magnesium oxide nanoparticles were found to enhance cell viability in tissue engineering applications . This property may extend to magnesium oxolane dibromide, indicating its potential use in regenerative medicine. -

Synthesis of Organomagnesium Reagents:

Magnesium oxolane dibromide can serve as a precursor for Grignard reagents, which are pivotal in organic synthesis. These reagents facilitate the formation of carbon-carbon bonds, crucial for synthesizing complex organic molecules . The biological implications of such synthetic pathways could lead to novel therapeutic agents.

Data Tables

Properties

Molecular Formula |

C8H16Br2MgO2 |

|---|---|

Molecular Weight |

328.32 g/mol |

IUPAC Name |

magnesium;oxolane;dibromide |

InChI |

InChI=1S/2C4H8O.2BrH.Mg/c2*1-2-4-5-3-1;;;/h2*1-4H2;2*1H;/q;;;;+2/p-2 |

InChI Key |

XBPFBACMBZKMJI-UHFFFAOYSA-L |

Canonical SMILES |

C1CCOC1.C1CCOC1.[Mg+2].[Br-].[Br-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.